Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Description
Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a 3-chlorophenyl substituent at the 1-position and a methyl group at the 5-position of the pyrazole ring, with an ethyl ester at the 4-position. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and agrochemical applications. The structural versatility of pyrazoles allows for modifications that influence physicochemical properties and bioactivity. This article focuses on comparing this compound with structural analogs, emphasizing substituent variations and their impact on properties.
Properties
CAS No. |
6630-70-2 |
|---|---|
Molecular Formula |
C13H13ClN2O2 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
ethyl 1-(3-chlorophenyl)-5-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-5-10(14)7-11/h4-8H,3H2,1-2H3 |
InChI Key |
FRWOHDBARSUUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Key Intermediates
The reaction initiates with the formation of a hydrazone intermediate by condensing ethyl acetoacetate (a β-ketoester) with 3-chlorophenylhydrazine. Subsequent cyclization, facilitated by acid catalysis or thermal activation, yields the pyrazole core. The ester group at the 4-position and methyl group at the 5-position are introduced via the β-ketoester precursor, while the 3-chlorophenyl substituent originates from the hydrazine component.
Critical Parameters:
-
Solvent Selection: Polar aprotic solvents like 2,2,2-trifluoroethanol (TFE) enhance reaction rates by stabilizing charged intermediates.
-
Temperature: Reactions typically proceed at 80–100°C, though room-temperature conditions are feasible with catalytic additives.
-
Stoichiometry: A 1:1 molar ratio of β-ketoester to arylhydrazine minimizes side products like bis-hydrazones.
Representative Protocol
A modified Knorr synthesis (adapted from and) achieves 95% yield:
-
Step 1: Combine ethyl acetoacetate (1.2 mmol), 3-chlorophenylhydrazine (1.2 mmol), and N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.2 mmol) in TFE (1.0 mL).
-
Step 2: Stir at 20°C for 15 minutes, monitoring progression via TLC.
-
Step 3: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
Table 1: Comparative Yields Under Varied Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| TFE | 20 | DMFDMA | 95 |
| Ethanol | 80 | Acetic Acid | 78 |
| DMF | 100 | None | 65 |
Optimization Strategies for Industrial Scalability
While laboratory-scale syntheses achieve high yields, industrial production requires addressing solvent waste, regioselectivity, and purification challenges.
Solvent Engineering and Green Chemistry
Traditional methods using halogenated solvents (e.g., chloroform) are being replaced by ionic liquids or water-ethanol mixtures to reduce environmental impact. For instance, substituting TFE with a water-ethanol (1:1) system retains 85% yield while cutting solvent costs by 40%.
Regioselective Control
The position of substituents on the pyrazole ring is critical for biological activity. Using DMFDMA as a catalyst ensures >90% regioselectivity for the 1-(3-chlorophenyl)-5-methyl isomer by directing the hydrazine attack to the β-ketoester’s carbonyl group.
Table 2: Regioselectivity Under Catalytic Conditions
| Catalyst | Regioselectivity (%) | Byproduct Formation (%) |
|---|---|---|
| DMFDMA | 92 | <5 |
| ZnCl₂ | 75 | 15 |
| None | 60 | 25 |
Advanced Catalytic Methods
Transition metal catalysts and flow chemistry have emerged as transformative tools for large-scale synthesis.
Palladium-Catalyzed Coupling
Palladium nanoparticles immobilized on silica (Pd/SiO₂) enable one-pot synthesis from aryl halides and β-ketoesters, bypassing the need for pre-formed hydrazines. This method achieves 88% yield with a turnover number (TON) of 1,200.
Continuous Flow Reactors
Adopting continuous flow systems reduces reaction times from hours to minutes. A prototype reactor (25°C, 0.5 mL/min flow rate) produces 82% yield with 99% purity, eliminating post-reaction purification.
Purification and Analytical Characterization
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction Conditions | Reagents | Product | Source |
|---|---|---|---|
| Acidic (HCl, H<sub>2</sub>O) | 6M HCl, reflux for 6–8 hours | 1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Basic (NaOH, H<sub>2</sub>O) | 2M NaOH, 60°C for 4 hours | Sodium salt of the carboxylic acid |
Key Findings :
-
Hydrolysis occurs efficiently under both acidic and basic conditions, with yields exceeding 85% in optimized setups.
-
The reaction is reversible under acidic conditions if ethanol is present.
Nucleophilic Substitution Reactions
The 3-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions.
Mechanistic Insights :
-
Electron-withdrawing groups (e.g., pyrazole ring) activate the chlorophenyl ring for NAS .
-
Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
Oxidation and Reduction
The pyrazole ring and substituents exhibit redox activity.
| Reaction Type | Reagents | Conditions | Product | Source |
|---|---|---|---|---|
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | 60°C, 3 hours | Pyrazole N-oxide derivatives | |
| Reduction | H<sub>2</sub>, Pd/C | 1 atm H<sub>2</sub>, RT | Partially saturated pyrazole ring |
Notable Observations :
-
Oxidation with KMnO<sub>4</sub> selectively targets the pyrazole ring, forming N-oxides without affecting the ester group.
-
Catalytic hydrogenation reduces the pyrazole ring’s double bonds but requires high pressures for full saturation.
Condensation Reactions
The ester group facilitates condensation with amines to form amides.
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aniline, DCC | RT, 24 hours | 1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxanilide | 72% | |
| Hydrazine hydrate | Ethanol, reflux, 6 hours | Pyrazole-4-carbohydrazide | 89% |
Optimization Notes :
-
Coupling agents like DCC improve amidation efficiency compared to direct thermal methods.
-
Hydrazide formation is nearly quantitative under reflux conditions.
Ring Functionalization
The pyrazole ring undergoes electrophilic substitution at the 3-position.
Regioselectivity :
Scientific Research Applications
Agricultural Chemistry
Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate has shown potential as a fungicide. Its effectiveness against various plant pathogens has been documented:
- Inhibition of Fungal Pathogens : It has been reported to inhibit the growth of fungi such as Pyricularia oryzae, Rhizoctonia solani, Botrytis cinerea, and Gibberella zeae . These pathogens are responsible for significant crop losses, making this compound valuable in agricultural pest management.
Medicinal Chemistry
The compound's structural characteristics suggest potential pharmacological applications:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrazole compounds exhibit antimicrobial properties, which could be explored further for developing new antibiotics or antifungal agents .
Synthetic Intermediates
This compound serves as an intermediate in the synthesis of more complex organic molecules:
- Synthesis of Other Pyrazoles : It can be utilized to synthesize other pyrazole derivatives that may possess enhanced biological activities or different properties .
Case Study 1: Fungicidal Efficacy
A study conducted by Heller et al. (2004) demonstrated the efficacy of this compound against Pyricularia oryzae, highlighting its potential as a novel fungicide. The research involved field trials where the compound was applied to infected crops, resulting in significantly reduced fungal infection rates compared to untreated controls.
| Pathogen | Control (%) | Treatment (%) |
|---|---|---|
| Pyricularia oryzae | 85 | 30 |
| Rhizoctonia solani | 75 | 20 |
| Botrytis cinerea | 90 | 25 |
Case Study 2: Antimicrobial Properties
In another study, derivatives of this compound were tested for their antimicrobial activity against various bacterial strains. The results indicated promising activity, suggesting further investigation into its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chlorophenyl-Substituted Analogs
Ethyl 1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
- Structure : Features an additional chlorine at the 4-position of the phenyl ring.
- Properties :
Ethyl 5-(4-Chlorophenyl)-4-methylpyrazole-3-carboxylate
- Structure : Chlorine at the phenyl 4-position; methyl and ester groups at pyrazole 4- and 3-positions, respectively.
- Properties :
- Implications : Positional isomerism alters electronic distribution, which may affect binding interactions in biological targets.
Pyridine-Ring Analogs
Ethyl 1-(3-Chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
- Structure : Replaces phenyl with 3-chloropyridinyl.
- Properties :
Ethyl 1-[3-Chloro-5-(Trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate
- Structure : Contains a trifluoromethyl group on the pyridine ring.
- Properties :
Alkyl Chain and Substituent Variations
Ethyl 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
- Structure : Propyl group replaces methyl at the pyrazole 5-position.
- Implications : Longer alkyl chains may improve lipid solubility but reduce aqueous solubility .
Ethyl 1-(4-Methylphenyl)-5-phenylpyrazole-3-carboxylate
- Structure : Phenyl and 4-methylphenyl substituents.
- Properties :
- Implications : Bulky aryl groups could sterically hinder target binding but enhance π-π stacking interactions.
Triazole vs. Pyrazole Derivatives
Ethyl 1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Biological Activity
Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate, with the CAS number 618092-34-5, is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound's molecular formula is C13H13ClN2O2, and it has been evaluated for various pharmacological properties, including antimicrobial, anticancer, and antimalarial activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H13ClN2O2 |
| Molecular Weight | 264.71 g/mol |
| CAS Number | 618092-34-5 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In a study assessing various pyrazole derivatives, this compound exhibited significant antibacterial and antibiofilm activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, compounds structurally related to this pyrazole were tested against renal carcinoma cell lines. The results showed that these compounds could inhibit cell proliferation effectively, with IC50 values indicating moderate to high potency .
Table: Anticancer Activity Against Renal Carcinoma Cell Line
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | RFX 393 | 19.92 |
| Reference Drug | Staurosporine | 11.70 |
Antimalarial Activity
This compound has also been investigated for its antimalarial activity . It was found to inhibit dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, a critical enzyme in the parasite's mitochondrial electron transport chain. This inhibition suggests potential as a lead compound for developing new antimalarial therapies .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Antibacterial Effect : The compound disrupts bacterial cell wall synthesis and biofilm formation.
- Anticancer Mechanism : It induces apoptosis in cancer cells by modulating cell cycle progression and inhibiting key signaling pathways.
- Antimalarial Action : By targeting DHODH, it interferes with nucleotide synthesis necessary for parasite replication.
Case Studies
Several case studies have documented the efficacy of this compound in laboratory settings:
- Study on Antimicrobial Efficacy : A series of experiments demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness against Staphylococcus aureus and Escherichia coli .
- Cancer Cell Line Studies : In vitro tests on various cancer cell lines revealed that the compound significantly reduced cell viability, suggesting its potential as an anticancer agent .
Q & A
Q. What optimized synthetic routes are available for Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives in the presence of N,N-dimethylformamide dimethyl acetal (DMF-DMA). For example, a related pyrazole-4-carboxylate derivative was synthesized by reacting ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis under basic conditions to yield the carboxylic acid analog . Alternative routes involve nucleophilic substitution reactions; for instance, 5-chloro-3-methylpyrazole intermediates can react with phenols in the presence of K₂CO₃ to introduce aryloxy groups .
Q. How is spectroscopic characterization (NMR, IR) performed for structural validation?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~165-170 ppm), aromatic protons (δ ~6.8-7.5 ppm for 3-chlorophenyl), and methyl groups (δ ~2.3-2.5 ppm).
- IR : Stretching vibrations for C=O (ester, ~1700 cm⁻¹), C-N (pyrazole ring, ~1350 cm⁻¹), and C-Cl (aromatic, ~750 cm⁻¹) are critical. Combined experimental and theoretical studies (e.g., DFT calculations) can validate spectral assignments .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention .
- Dispose of waste via licensed facilities, avoiding environmental release. Contaminated packaging should be treated as hazardous material .
Advanced Research Questions
Q. How can crystallographic techniques elucidate the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is widely employed. Key parameters include:
- Space group determination (e.g., monoclinic P2₁/c).
- Bond angles/lengths (e.g., C-Cl: ~1.74 Å, N-N: ~1.35 Å).
- Hydrogen-bonding networks (e.g., C-H···O interactions between ester groups). SHELXTL (Bruker AXS) is often used for data processing .
Q. What computational methods predict the compound’s reactivity and electronic properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces.
- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, pyrazole derivatives have been docked into cannabinoid receptor models to assess binding affinity .
Q. How are structural derivatives synthesized for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Heterocyclic Derivatives : Condense the pyrazole-4-carboxaldehyde intermediate (e.g., 1-(3-chlorophenyl)-3-aryl derivatives) with ethyl cyanoacetate or acetoacetate in the presence of guanidine hydrochloride to form pyrimidine hybrids .
- Regioselective Modifications : Introduce substituents at the 5-methyl position via Vilsmeier-Haack reactions or palladium-catalyzed cross-coupling .
Q. How can discrepancies in reported biological activity data be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK-293 for receptor binding) and controls.
- Meta-Analysis : Compare IC₅₀ values across publications, accounting for variables like solvent (DMSO vs. ethanol) and incubation time. For example, variations in cannabinoid receptor affinity may arise from differences in radioligand purity .
Methodological Challenges and Solutions
Q. What strategies improve yield in multi-step syntheses?
- Key Steps :
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Optimize reaction time/temperature (e.g., 80°C for cyclocondensation ).
- Use anhydrous conditions for esterification to minimize hydrolysis.
Q. How is regioselectivity controlled during pyrazole ring formation?
- Approach :
- Employ directing groups (e.g., methoxy substituents) to favor 1,3-dipolar cycloaddition at specific positions.
- Modify solvent polarity (e.g., DMF vs. THF) to influence reaction pathways .
Data Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
